molecular formula C13H10ClNO4 B5874804 2-chloro-1-(3-methoxyphenoxy)-4-nitrobenzene

2-chloro-1-(3-methoxyphenoxy)-4-nitrobenzene

Cat. No.: B5874804
M. Wt: 279.67 g/mol
InChI Key: ZHLCRULMLJQLFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-1-(3-methoxyphenoxy)-4-nitrobenzene is an organic compound with the molecular formula C13H10ClNO4 It is a derivative of benzene, characterized by the presence of chloro, methoxyphenoxy, and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-1-(3-methoxyphenoxy)-4-nitrobenzene typically involves nucleophilic aromatic substitution reactions. One common method involves the reaction of 2-chloro-4-nitrophenol with 3-methoxyphenol in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification process may involve techniques such as recrystallization or column chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-chloro-1-(3-methoxyphenoxy)-4-nitrobenzene can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles under appropriate conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Nucleophilic Substitution: Potassium carbonate, DMF, elevated temperatures.

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst, or sodium borohydride.

    Oxidation: Potassium permanganate, acidic or basic conditions.

Major Products Formed

    Nucleophilic Substitution: Depending on the nucleophile, products such as 2-substituted-1-(3-methoxyphenoxy)-4-nitrobenzene derivatives can be formed.

    Reduction: 2-chloro-1-(3-methoxyphenoxy)-4-aminobenzene.

    Oxidation: 2-chloro-1-(3-hydroxyphenoxy)-4-nitrobenzene.

Scientific Research Applications

2-chloro-1-(3-methoxyphenoxy)-4-nitrobenzene has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and inhibition due to its structural similarity to certain biological molecules.

    Medicine: Research into its potential as a pharmaceutical intermediate or active ingredient is ongoing.

    Industry: It is used in the production of specialty chemicals, including dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of 2-chloro-1-(3-methoxyphenoxy)-4-nitrobenzene depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of certain pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, potentially leading to cytotoxic effects. The chloro and methoxyphenoxy groups may also contribute to its binding affinity and specificity towards molecular targets .

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-1-(3-hydroxyphenoxy)-4-nitrobenzene
  • 2-chloro-1-(3-methoxyphenoxy)-4-aminobenzene
  • 2-chloro-1-(3-methoxyphenoxy)-4-fluorobenzene

Uniqueness

2-chloro-1-(3-methoxyphenoxy)-4-nitrobenzene is unique due to the combination of its functional groups, which impart specific chemical and physical propertiesIts structural features enable it to participate in a wide range of chemical reactions, making it a versatile compound in research and industry .

Properties

IUPAC Name

2-chloro-1-(3-methoxyphenoxy)-4-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClNO4/c1-18-10-3-2-4-11(8-10)19-13-6-5-9(15(16)17)7-12(13)14/h2-8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHLCRULMLJQLFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OC2=C(C=C(C=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-chloro-1-(3-methoxyphenoxy)-4-nitrobenzene
Reactant of Route 2
Reactant of Route 2
2-chloro-1-(3-methoxyphenoxy)-4-nitrobenzene
Reactant of Route 3
Reactant of Route 3
2-chloro-1-(3-methoxyphenoxy)-4-nitrobenzene
Reactant of Route 4
Reactant of Route 4
2-chloro-1-(3-methoxyphenoxy)-4-nitrobenzene
Reactant of Route 5
Reactant of Route 5
2-chloro-1-(3-methoxyphenoxy)-4-nitrobenzene
Reactant of Route 6
Reactant of Route 6
2-chloro-1-(3-methoxyphenoxy)-4-nitrobenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.